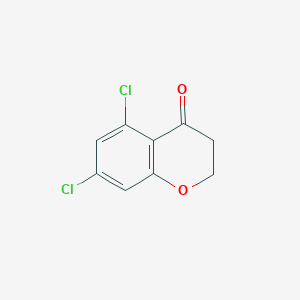

5,7-Dichlorochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWDKHFUIPDBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76143-71-0 | |

| Record name | 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Synthetic Accessibility of 5,7 Dichlorochroman 4 One

Historical and Contemporary Approaches to Chroman-4-one Core Synthesis

The chroman-4-one framework is a significant structural motif present in a wide array of natural products and biologically active compounds. rsc.orgbeilstein-journals.org Consequently, numerous synthetic methods have been developed for its construction, ranging from classical reactions to modern catalytic strategies.

Historically, the synthesis of the chroman-4-one core was often achieved through methods such as the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids or the cyclization of 2'-hydroxychalcones (intramolecular oxa-Michael addition). beilstein-journals.org Another classical approach involves the condensation of o-hydroxyacetophenones with aldehydes or ketones. beilstein-journals.orgresearchgate.net These methods, while foundational, sometimes require harsh conditions and may have limitations in substrate scope.

Contemporary synthetic chemistry has introduced more efficient and versatile methodologies. These include:

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions: NHCs can be used to catalyze the intramolecular Stetter reaction of alkenyl aldehydes, providing a polarity reversal strategy for the synthesis of chroman-4-ones. beilstein-journals.org

Radical Cascade Annulation: Modern methods often utilize radical reactions. For instance, the cascade radical annulation of 2-(allyloxy)arylaldehydes, initiated by various radical sources, has emerged as a step-economical approach to construct functionalized chroman-4-ones. researchgate.netmdpi.com These reactions can be mediated by simple oxidants like potassium persulfate (K₂S₂O₈) and are often performed under metal-free conditions. beilstein-journals.orgmdpi.com

Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions have been employed for the carbonylative ring formation to produce related thiochroman-4-ones, a strategy that highlights the power of transition metals in heterocyclic synthesis. researchgate.net

Reduction of Chromones: Chroman-4-ones can also be synthesized via the reduction of the corresponding chromones (1-benzopyran-4-ones). ijrpc.comresearchgate.net This hydrogenation can be achieved using various catalytic systems, including palladium, platinum, or nickel catalysts. researchgate.net

The evolution of these synthetic routes reflects a continuous drive towards greater efficiency, milder reaction conditions, and broader functional group tolerance in accessing the chroman-4-one scaffold. rsc.orgresearchgate.net

Comparison of Synthetic Approaches to the Chroman-4-one Core

| Method | Typical Reactants | Conditions | Era |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | 3-Phenoxypropanoic acids | Strong acid (e.g., PPA, H₂SO₄) | Historical |

| Intramolecular Oxa-Michael Addition | 2'-Hydroxychalcones | Base (e.g., NaOH, piperidine) | Historical |

| Condensation Reaction | o-Hydroxyacetophenones, Aldehydes | Base or acid catalysis | Historical/Contemporary |

| Radical Cascade Annulation | 2-(Allyloxy)arylaldehydes | Radical initiator (e.g., K₂S₂O₈) | Contemporary |

| Intramolecular Stetter Reaction | Alkenyl aldehydes | N-Heterocyclic Carbene (NHC) catalyst | Contemporary |

Regioselective Chlorination Strategies for 5,7-Substitution Pattern

Achieving the specific 5,7-dichloro substitution pattern on the chroman-4-one ring is a challenge of regioselectivity. Direct chlorination of the parent chroman-4-one is complex due to the competing directing effects of the ether oxygen (ortho-, para-directing) and the carbonyl group (meta-directing). Therefore, the most effective strategy involves starting with a precursor that already contains the desired chlorine atoms.

A plausible and controlled synthesis of 5,7-Dichlorochroman-4-one would begin with a pre-chlorinated starting material, such as 3,5-dichlorophenol (B58162) . The synthesis can proceed via two primary pathways:

Route starting from a chlorinated phenol: 3,5-dichlorophenol can be converted into the corresponding 3-(3,5-dichlorophenoxy)propanenitrile. An intermolecular Houben-Hoesch reaction of this nitrile using a strong acid catalyst system like trifluoromethanesulfonic acid and trifluoroacetic acid can then afford the desired this compound in high yield. researchgate.net

Route starting from a chlorinated acetophenone (B1666503): An alternative is to start with 2'-hydroxy-3',5'-dichloroacetophenone . A base-mediated aldol (B89426) condensation of this acetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition, can yield the chroman-4-one ring. nih.gov To obtain the unsubstituted C2 and C3 positions of the final product, formaldehyde (B43269) would be the required aldehyde, which can present practical challenges.

The choice of chlorinating agent is critical when direct chlorination is considered, though it is less ideal for this specific substitution pattern. Common reagents for electrophilic aromatic chlorination are listed below.

Common Chlorinating Agents for Aromatic Systems

| Reagent | Chemical Formula | Typical Conditions |

|---|---|---|

| Sulfuryl chloride | SO₂Cl₂ | Lewis acid catalyst (e.g., AlCl₃) or radical initiator |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Acid catalyst, often used for milder conditions |

| Chlorine gas | Cl₂ | Lewis acid catalyst (e.g., FeCl₃, AlCl₃) |

| Trichloroisocyanuric acid (TCCA) | C₃Cl₃N₃O₃ | Often used in cascade cyclization reactions researchgate.net |

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and side-product formation. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For syntheses involving the condensation of a 2'-hydroxyacetophenone (B8834) with an aldehyde, the choice of base is critical. Studies on similar structures have shown that organic bases like diisopropylamine (B44863) (DIPA) can be highly effective. nih.gov The solvent also plays a significant role; solvents like ethanol (B145695) or toluene (B28343) are often employed. gu.se

Modern heating techniques, particularly microwave irradiation, have been shown to dramatically improve reaction outcomes. nih.gov Microwave heating can accelerate the reaction, often reducing reaction times from many hours to just one hour, and can lead to higher isolated yields compared to conventional heating methods. nih.govgu.se

The table below illustrates a hypothetical optimization study for a base-catalyzed cyclization, based on literature for analogous compounds. nih.govgu.se

Hypothetical Optimization of Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyrrolidine | Ethanol | 170 (MW) | 1 | 52 |

| 2 | DIPA | Toluene | 170 (MW) | 1 | 81 |

| 3 | DIPA | Ethanol | 170 (MW) | 1 | 88 |

| 4 | Morpholine | Ethanol | 170 (MW) | 1 | 75 |

| 5 | DIPA | Ethanol | 80 (Oil Bath) | 24 | 45 |

MW = Microwave Irradiation; DIPA = Diisopropylamine

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies:

Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and avoids the use of potentially toxic or volatile organic compounds. One-pot syntheses of related chromen-4-ones have been successfully developed under solvent-free conditions, often using microwave irradiation to drive the reaction. ijrpc.comrsc.org

Recyclable Catalysts: The use of solid acid catalysts like K10 montmorillonite (B579905) clay offers a green alternative to corrosive and difficult-to-handle liquid acids like sulfuric acid. rsc.org These clay catalysts are advantageous because they are easily separated from the reaction mixture and can be recycled and reused. rsc.org

Energy Efficiency: As mentioned, microwave irradiation is an energy-efficient heating method that can significantly shorten reaction times. ijrpc.comnih.gov

Visible-Light-Induced Reactions: A cutting-edge approach in green synthesis involves using visible light as an energy source. scispace.com Photocatalytic or photo-induced reactions can often be conducted at room temperature under metal-free conditions, representing a mild and environmentally benign synthetic route. scispace.com For instance, visible-light-induced cascade radical cyclizations have been developed for synthesizing sulfone-functionalized chroman-4-ones without an external photocatalyst. scispace.com

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated or other isotopically labeled analogues of this compound is a powerful tool for elucidating reaction mechanisms. By strategically replacing hydrogen atoms with deuterium (B1214612) (²H), chemists can trace the fate of specific atoms throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

For example, to study the mechanism of an acid-catalyzed cyclization, one could synthesize a deuterated precursor. This might involve:

Deuterium Labeling of the Aromatic Ring: Starting with 3,5-dichlorophenol, the aromatic proton at the C4 position could be replaced with deuterium via an electrophilic substitution reaction in the presence of a deuterated acid (e.g., D₂SO₄).

Synthesis with the Labeled Precursor: The resulting 4-deuterio-3,5-dichlorophenol would then be carried through the synthetic sequence to produce 6-deuterio-5,7-dichlorochroman-4-one.

Mechanistic Analysis: The position of the deuterium label in the final product and in any intermediates can provide definitive evidence for or against a proposed mechanism, such as confirming the pathway of an intramolecular cyclization.

While direct examples for this compound are not prominent, the synthesis of deuterium-labeled pterocarpans (structurally related heterocyclic compounds) from 2'-hydroxyisoflavones has been reported, demonstrating the feasibility and utility of this approach in the broader class of flavonoids. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5,7 Dichlorochroman 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of 5,7-Dichlorochroman-4-one in solution. It provides insights into the connectivity of atoms, the chemical environment of individual nuclei, and the molecule's preferred conformation.

Proton NMR (¹H NMR) Chemical Shift Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The structure contains four protons: two on the aromatic ring and two on the C2 and C3 positions of the dihydropyranone ring.

Aromatic Region: The protons at the C6 and C8 positions are in different chemical environments and are expected to appear as distinct signals. Due to meta-coupling, these signals would likely present as doublets, with a small coupling constant (⁴J-coupling). The electron-withdrawing effects of the chlorine atoms and the carbonyl group would shift these protons downfield.

Aliphatic Region: The protons on the C2 and C3 carbons are adjacent to each other and would appear as two distinct signals. The C2 protons (Hα) are adjacent to the oxygen atom, leading to a downfield shift compared to the C3 protons (Hβ), which are adjacent to the carbonyl group. These protons would exhibit geminal coupling and would split each other into triplets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~7.5 - 7.7 | d | ~2-3 |

| H-8 | ~7.3 - 7.5 | d | ~2-3 |

| H-2 (α) | ~4.5 - 4.7 | t | ~6-7 |

| H-3 (β) | ~2.8 - 3.0 | t | ~6-7 |

Note: Predicted values are based on typical ranges for chromanone derivatives and substituent effects.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a clear map of the carbon framework. libretexts.org For this compound, nine distinct signals are predicted. The chemical shifts are heavily influenced by the electronegativity of neighboring atoms (O, Cl) and the hybridization state of the carbon.

Carbonyl Carbon: The C4 carbonyl carbon is expected to be the most downfield signal, typically appearing in the 190-200 ppm range. libretexts.org

Aromatic Carbons: The six carbons of the benzene (B151609) ring will have distinct signals. The carbons bearing chlorine atoms (C5, C7) will be shifted downfield. The quaternary carbons (C4a, C8a) will also have characteristic shifts.

Aliphatic Carbons: The C2 carbon, bonded to oxygen, will resonate further downfield than the C3 carbon, which is adjacent to the carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~67 - 70 |

| C3 | ~37 - 40 |

| C4 | ~190 - 195 |

| C4a | ~120 - 125 |

| C5 | ~130 - 135 |

| C6 | ~128 - 132 |

| C7 | ~135 - 140 |

| C8 | ~115 - 120 |

| C8a | ~158 - 162 |

Note: Predicted values are based on established chemical shift ranges for substituted chromanones.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include a cross-peak between the H-2 and H-3 protons, and a weaker correlation between the H-6 and H-8 aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the H-2 signal to the C2 signal, H-3 to C3, H-6 to C6, and H-8 to C8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for identifying quaternary carbons. For instance, the H-2 protons would show correlations to C3 and C4, while the H-8 proton would correlate to C4a, C6, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation. For the chroman-4-one ring, which adopts a half-chair conformation, NOESY could reveal through-space interactions between axial and equatorial protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound, the key functional groups are the aromatic ring, the ketone (C=O), the ether linkage (C-O-C), and the carbon-chlorine bonds (C-Cl).

FT-IR Spectroscopy: The most prominent absorption band in the FT-IR spectrum would be the strong C=O stretch of the ketone group, expected around 1680-1700 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations of the ether group (~1200-1250 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The carbonyl stretch is also Raman active, though typically weaker than in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1680 - 1700 (Strong) | 1680 - 1700 (Medium) |

| C=C (Aromatic) | Stretch | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1250 (Strong) | Weak/Inactive |

| C-Cl (Aryl Halide) | Stretch | 700 - 800 (Strong) | 700 - 800 (Medium) |

| C-H (Aromatic) | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. uni-muenchen.de For this compound (C₉H₆Cl₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺.

The presence of two chlorine atoms creates a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern for the molecular ion peak:

M⁺ peak: Contains two ³⁵Cl atoms.

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1, which is a clear indicator of a dichloro-substituted compound. youtube.com

Fragmentation Analysis: Electron ionization mass spectrometry would cause the molecular ion to fragment in predictable ways. Common fragmentation pathways for chromanones include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of CO: [M - CO]⁺ via cleavage of the heterocyclic ring.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of the chromanone ring, leading to the cleavage of the molecule into two smaller fragments.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, SCXRD analysis would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: It would confirm the conformation of the dihydropyranone ring, which is expected to be a non-planar half-chair.

Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as halogen bonding or π-π stacking that stabilize the crystal structure. This information is crucial for understanding the solid-state properties of the compound.

The crystallographic data would provide the unit cell dimensions and the space group, offering a complete and unambiguous structural determination. nih.govnih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if applicable to specific derivatives)

While this compound itself is an achiral molecule, the introduction of a substituent at the C2 or C3 position of the chromanone ring would create a chiral center, resulting in a pair of enantiomers. The determination of the absolute configuration of such chiral derivatives is a non-trivial task that cannot be accomplished by conventional spectroscopic methods like NMR or mass spectrometry. Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides the necessary tools for this stereochemical elucidation. bhu.ac.in These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. bhu.ac.inlibretexts.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. bhu.ac.inresearchgate.net An optically active compound will absorb the two components of circularly polarized light to different extents. nih.gov This differential absorption (ΔA = A_L - A_R) is plotted as a function of wavelength, resulting in a CD spectrum.

For a chiral derivative of this compound, the carbonyl group (C=O) at the C4 position acts as a chromophore. nih.gov This group is responsible for a weak n→π* electronic transition in the UV region, typically around 280-330 nm, which is ideal for CD measurements. nih.govoregonstate.edu The interaction of this chromophore with the chiral environment of the molecule gives rise to a characteristic CD signal, known as a Cotton effect. chemistrysteps.com

Positive Cotton Effect: If the peak in the ORD curve occurs at a higher wavelength and the trough at a lower wavelength, it is termed a positive Cotton effect. oregonstate.edu

Negative Cotton Effect: Conversely, a negative Cotton effect is observed when the trough appears at a higher wavelength. nih.gov

The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. By applying empirical rules, such as the Octant Rule for ketones, the observed sign of the Cotton effect can be correlated to the absolute configuration of the chiral center(s). For instance, the spatial arrangement of substituents around the carbonyl chromophore dictates the sign of the CD curve, allowing for the assignment of R or S configuration to the chiral derivative.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.govchemistrysteps.comhw.ac.uk While optical rotation is often measured at a single wavelength (e.g., the sodium D-line at 589.3 nm), ORD provides much more structural information by recording the rotation across a range of wavelengths, particularly in the region of a chromophore's absorption band. nih.gov

In the vicinity of the carbonyl chromophore's absorption band in a chiral this compound derivative, the ORD curve will exhibit an anomalous dispersion, which is also known as the Cotton effect. chemistrysteps.com This is characterized by a rapid change in rotation, including a peak and a trough. The shape and sign of this anomalous curve serve as a fingerprint for the specific enantiomer. oregonstate.edu

Plain Curves: Chiral compounds that lack a chromophore typically show a plain ORD curve, where the rotation simply increases or decreases with shorter wavelengths. chemistrysteps.com

Anomalous Curves (Cotton Effect Curves): Chiral molecules containing a chromophore, like the ketone in the compounds of interest, display these characteristic curves with peaks and troughs. nih.govchemistrysteps.com

Similar to CD spectroscopy, the sign of the Cotton effect in the ORD spectrum can be used to deduce the absolute stereochemistry of the chiral center. The combination of CD and ORD provides a powerful, non-destructive method for the stereochemical characterization of chiral derivatives of this compound. nih.gov

Data Tables

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | d | 1H | H-6 |

| ~ 7.2 | d | 1H | H-8 |

| ~ 4.5 | t | 2H | H-2 |

| ~ 2.8 | t | 2H | H-3 |

Predicted in a CDCl₃ solvent. Chemical shifts are estimates based on analogous structures and general NMR principles. 'd' denotes a doublet, and 't' denotes a triplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~ 190 | C-4 (C=O) |

| ~ 158 | C-8a |

| ~ 135 | C-6 |

| ~ 128 | C-8 |

| ~ 125 | C-5 |

| ~ 120 | C-7 |

| ~ 118 | C-4a |

| ~ 68 | C-2 |

| ~ 40 | C-3 |

Predicted in a CDCl₃ solvent with broadband proton decoupling. Chemical shifts are estimates.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 1685 | C=O (ketone) stretching |

| ~ 1580, 1470 | C=C (aromatic) stretching |

| ~ 1250 | C-O-C (aryl ether) stretching |

| ~ 850-750 | C-Cl stretching |

| ~ 3000-2850 | C-H (aliphatic) stretching |

| ~ 3100-3000 | C-H (aromatic) stretching |

Table 4: Predicted UV-Visible Spectroscopic Data for this compound

| λmax (nm) | Electronic Transition | Chromophore |

| ~ 260 | π → π | Substituted benzene ring |

| ~ 320 | n → π | Carbonyl group (C=O) |

Predicted in a non-polar solvent like hexane or cyclohexane.

Chemical Reactivity and Derivatization Strategies of 5,7 Dichlorochroman 4 One

Reactivity of the C-4 Ketone Moiety: Carbonyl Additions and Condensation Reactions

The carbonyl group at the C-4 position is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is enhanced by the adjacent electron-withdrawing chlorine atoms on the aromatic ring. This facilitates a variety of carbonyl addition and condensation reactions.

Carbonyl Additions: The C-4 ketone readily undergoes nucleophilic addition reactions. masterorganicchemistry.com The process typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. uni-muenchen.de Subsequent protonation yields an alcohol. uni-muenchen.de The reaction can be catalyzed by either acid or base. ksu.edu.sa Acid catalysis increases the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, while basic catalysts often serve to generate a more potent nucleophile. ksu.edu.salibretexts.org

Common nucleophiles used in these reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) react with the C-4 ketone to form tertiary alcohols.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol, 5,7-Dichlorochroman-4-ol.

Cyanide: The addition of hydrogen cyanide (HCN) in the presence of a basic catalyst forms a cyanohydrin. libretexts.org This reaction is synthetically useful as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Condensation Reactions: The C-4 ketone can also participate in condensation reactions, where the initial addition is followed by an elimination step, typically of water.

Aldol (B89426) Condensation: In the presence of a base, the C-3 methylene (B1212753) protons can be abstracted to form an enolate, which can then react with another carbonyl compound. Intramolecular aldol condensation is also a possibility if a suitable second carbonyl group is present in the molecule. youtube.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the C-4 ketone into an alkene, forming a 4-alkylidene-5,7-dichlorochroman.

Formation of Imines and Enamines: The ketone reacts with primary amines to form imines (Schiff bases) and with secondary amines to form enamines, both of which are valuable synthetic intermediates.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN), Base | Cyanohydrin |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

Functionalization at Aromatic Ring Positions: Electrophilic Aromatic Substitution and Metal-Catalyzed Cross-Coupling Reactions

The dichlorinated benzene (B151609) ring of 5,7-Dichlorochroman-4-one can be further functionalized through electrophilic aromatic substitution or by utilizing the chlorine atoms as leaving groups in cross-coupling reactions.

Electrophilic Aromatic Substitution (SEAr): The regioselectivity of SEAr on the this compound ring is dictated by the directing effects of the existing substituents. wikipedia.org The ether oxygen is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. mnstate.edu The C-4 keto group, being part of the pyranone ring fused to the aromatic system, acts as a deactivating, meta-directing group. The positions ortho and para to the strongly activating ether oxygen (C-6 and C-8) are the most likely sites for substitution. However, the existing chlorine atoms at C-5 and C-7 provide significant steric hindrance and electronic deactivation. The most probable position for electrophilic attack is C-6, which is ortho to the ether oxygen and meta to the C-5 chlorine. Typical SEAr reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Further halogenation (e.g., bromination or chlorination) using a halogen and a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions can be challenging on deactivated rings. wikipedia.orgmasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atoms at the C-5 and C-7 positions serve as handles for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov These methods are powerful tools for introducing a wide variety of substituents. ustc.edu.cn Palladium- and nickel-based catalysts are commonly employed for these transformations. scispace.com

Examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a C-C bond. ustc.edu.cn

Heck-Mizoroki Reaction: Coupling with an alkene to introduce a vinyl group. ustc.edu.cn

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. ustc.edu.cn

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond. ustc.edu.cn

Negishi Coupling: Reaction with an organozinc compound. ustc.edu.cn

| Reaction | Catalyst/Reagents | Bond Formed | Substituent Introduced |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Base, R-B(OH)₂ | C-C | Aryl, Vinyl, Alkyl |

| Heck-Mizoroki Reaction | Pd catalyst, Base, Alkene | C-C | Vinyl |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base, Alkyne | C-C | Alkynyl |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N | Amino |

Transformations of the Dihydropyranone Ring: Ring-Opening and Rearrangement Reactions

The dihydropyranone ring is relatively stable but can undergo transformations under specific conditions.

Ring-Opening Reactions:

Acid-Catalyzed Opening: Strong acidic conditions can lead to the protonation of the ether oxygen, followed by nucleophilic attack (e.g., by water or an alcohol), resulting in the cleavage of the ether bond and opening of the ring. This can be a reversible process. rsc.org

Base-Mediated Opening: Treatment with strong bases could potentially lead to ring-opening through cleavage of the ester-like linkage, although this is less common for chromanones compared to related coumarins.

Rearrangement Reactions:

Baeyer-Villiger Oxidation: The C-4 ketone can undergo rearrangement upon treatment with a peroxy acid (e.g., m-CPBA). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. Migration of the aromatic ring carbon (C-4a) would lead to the formation of a seven-membered lactone ring.

Other Rearrangements: Acid-catalyzed conditions can sometimes induce skeletal rearrangements, although specific examples for this compound are not extensively documented. The general mechanism often involves protonation followed by bond migration to form a more stable carbocation intermediate. wiley-vch.de

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable scaffold for the synthesis of novel derivatives for structure-activity relationship (SAR) studies, particularly in medicinal chemistry. nih.govnih.gov By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological activity. mdpi.commdpi.com

Key modification points for SAR studies include:

Position C-2: Introduction of various alkyl or aryl substituents at the C-2 position can significantly impact biological activity. Studies on other chroman-4-ones have shown that the size and nature of this substituent are often crucial for potency and selectivity against biological targets. nih.gov

Aromatic Ring (Positions C-5, C-6, C-7, C-8): Replacing or modifying the chlorine atoms at C-5 and C-7 with other groups (e.g., fluoro, methoxy, methyl) can alter the electronic and steric properties of the molecule. mdpi.com Additionally, introducing substituents at the C-6 and C-8 positions via reactions described in section 4.2 allows for a thorough exploration of the aromatic ring's role in ligand-receptor interactions. nih.gov For instance, the introduction of electron-withdrawing groups at the 6- and 8-positions has been found to be favorable in some series of chroman-4-one derivatives. nih.gov

C-4 Ketone: Conversion of the ketone to other functional groups such as oximes, hydrazones, or alcohols provides another avenue for SAR exploration. The carbonyl group itself has been identified as a crucial feature for the potency of some chroman-4-one analogues. nih.govnih.gov

A series of chroman-4-one derivatives were synthesized and evaluated as SIRT2 inhibitors, revealing that an intact carbonyl group and electron-withdrawing substituents at the 6- and 8-positions were important for high potency. nih.gov

Mechanistic Investigations of Key Chemical Transformations Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Nucleophilic Addition to C-4 Ketone: The fundamental mechanism involves the formation of a bond between the nucleophile and the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. uni-muenchen.de The π electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. uni-muenchen.de In the subsequent step, this intermediate is protonated to yield the final alcohol product. uni-muenchen.de The rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com

Mechanism of Electrophilic Aromatic Substitution (SEAr): The SEAr mechanism proceeds in two main steps. masterorganicchemistry.com First, the aromatic π system acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. nih.gov This step is generally the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Mechanism of Metal-Catalyzed Cross-Coupling: While the specifics vary depending on the reaction (e.g., Suzuki, Heck), the general catalytic cycle for palladium-catalyzed reactions typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): The second coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst.

Computational Chemistry and Theoretical Investigations of 5,7 Dichlorochroman 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. mdpi.com For 5,7-Dichlorochroman-4-one, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov This is achieved by finding the minimum energy conformation on the potential energy surface. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. uctm.edu

Once the geometry is optimized, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). scispace.com The HOMO-LUMO energy gap (ΔEgap) is a critical parameter, as it relates to the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

DFT calculations can also elucidate other molecular properties such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. These properties are crucial for understanding intermolecular interactions and predicting how this compound will behave in different chemical environments. Hybrid functionals like B3LYP are commonly used in these calculations as they provide accurate results for a wide range of organic molecules. mdpi.com

| Calculated Property | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; related to ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for electrophilic and nucleophilic attack. |

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Elucidation

Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions. nih.gov These methods can be used to trace the entire path of a reaction, from reactants to products, by mapping the potential energy surface. nih.gov This allows for the identification of intermediate structures and, crucially, the elucidation of transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, these calculations could be used to investigate its synthesis, degradation, or participation in cycloaddition reactions. nih.gov By calculating the Gibbs free energy of reactants, transition states, and products, researchers can determine the kinetic and thermodynamic feasibility of a proposed reaction pathway. nih.gov For instance, if a reaction can lead to multiple products, comparing the energy barriers associated with each pathway can predict which product will be favored. mdpi.com Such mechanistic insights are vital for optimizing reaction conditions to improve yield and selectivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This method is a cornerstone of structure-based drug design. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each conformation. nih.gov The results can identify the most likely binding mode and predict the strength of the interaction, often reported as a binding energy.

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more detailed and dynamic picture of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose. researchgate.net These simulations can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding site, and the persistence of key interactions (like hydrogen bonds) over a period of nanoseconds or longer. nih.govresearchgate.net This provides valuable information on the stability of the ligand-target interaction, which is crucial for designing effective therapeutic agents. nih.gov

| Simulation Output | Description | Example Insight for this compound |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding from docking. | Predicts the strength of association with a target protein. |

| Binding Pose | The predicted 3D orientation of the ligand in the binding site. | Shows how the molecule fits into the target's active site. |

| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, etc. nih.gov | Identifies key amino acid residues responsible for binding. |

| RMSD (Å) | Root Mean Square Deviation from MD simulation. ksu.edu.sa | Measures the stability of the ligand's position over time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The underlying principle is that the structural properties of a molecule, such as its size, shape, and electronic features (encoded as numerical descriptors), determine its activity. nih.gov

A QSAR model for this compound would be developed as part of a larger study on a series of related chroman-4-one derivatives. First, numerical descriptors representing various physicochemical properties (e.g., hydrophobicity, electronic parameters, steric properties) would be calculated for each molecule in the series. Then, these descriptors are correlated with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity) using statistical methods to generate a mathematical equation.

This resulting QSAR model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors. This predictive capability is highly valuable in drug discovery for prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov The robustness and predictive power of a QSAR model are typically validated using internal and external sets of compounds to ensure its reliability.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters for a molecule like this compound. mdpi.com This includes simulating its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. nih.gov For instance, theoretical vibrational frequency calculations can predict the wavenumbers and intensities of IR and Raman bands corresponding to specific molecular motions, such as C=O stretching or C-Cl stretching. mdpi.com

A key application of these in silico predictions is their comparison with experimental data. nih.gov A strong agreement between the calculated and measured spectra provides powerful validation for the computationally determined molecular structure. researchgate.net Discrepancies, on the other hand, can point to specific intermolecular interactions (like hydrogen bonding in the solid state) that are not accounted for in the calculation of a single, gas-phase molecule. mdpi.com This synergy between theoretical prediction and experimental measurement is a powerful tool for structural elucidation and characterization.

| Vibrational Mode | Functional Group | Typical Theoretical Wavenumber (cm-1) | Significance |

|---|---|---|---|

| C=O Stretch | Ketone | ~1680-1720 | Characteristic strong band for the chromanone core. |

| C-O-C Stretch | Ether | ~1200-1280 | Confirms the heterocyclic ether linkage. |

| C-Cl Stretch | Aryl Chloride | ~1050-1100 | Indicates the presence of chlorine substituents on the aromatic ring. |

| Aromatic C=C Stretch | Benzene (B151609) Ring | ~1450-1600 | Characteristic vibrations of the benzene portion of the molecule. |

Biological Activities and Molecular Mechanisms in Vitro and Preclinical Research

Investigations into Antimicrobial and Antifungal Activity Profiles

While no specific antimicrobial or antifungal studies on 5,7-Dichlorochroman-4-one were identified, other chroman-4-one derivatives have been explored for these properties. For instance, (E)-benzylidene-chroman-4-one has shown fungicidal-like activity against Candida species, potentially by targeting the plasma membrane. nih.gov Thiochroman-4-one (B147511) derivatives have also been synthesized and evaluated for their in vitro antifungal activity against various strains, including Candida albicans and Cryptococcus neoformans, with some compounds showing significant activity. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of N-Myristoyltransferase (NMT), an enzyme validated as a potential target for antifungal treatments. nih.gov

Exploration of Antineoplastic and Cytotoxic Mechanisms in Cancer Cell Lines

Specific antineoplastic and cytotoxic data for this compound are not available. However, research on related structures, such as spirochromanone derivatives, has demonstrated anticancer activity against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines. nih.gov One of the potent spirochromanone compounds was found to induce apoptosis and cause cell cycle arrest in the G2 phase in B16F10 cells. nih.gov Molecular docking studies suggested that this activity could be linked to effective binding at the active site of the epidermal growth factor receptor (EGFR) kinase domain. nih.gov Another related compound, 5,7-dimethoxycoumarin, has been shown to reduce cell proliferation by blocking the cell cycle in the G0/G1 phase in melanoma cell lines. nih.gov The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in tumors, is a key strategy in anticancer drug development and has been a target for various heterocyclic compounds. mdpi.comnih.govbmbreports.orgmdpi.com

Enzyme Inhibition Studies

There is no specific information on enzyme inhibition by this compound. However, the chroman-4-one core is present in molecules that inhibit various enzymes.

Monoamine Oxidases (MAO): 5-hydroxy-2-methyl-chroman-4-one has been identified as a selective inhibitor of MAO-B, suggesting potential applications in neurodegenerative diseases. nih.gov MAO inhibitors are used in the treatment of depression and Parkinson's disease. dntb.gov.uaresearchgate.net

α-Glucosidase: 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone has been shown to strongly inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.comnih.govscielo.br

Kinases: As mentioned, VEGFR-2 is a tyrosine kinase receptor, and its inhibition is a target for anticancer therapies. mdpi.combmbreports.orgnih.gov Various small molecules are designed to target the ATP-binding site of this receptor to prevent its activation. nih.gov

Antioxidant and Free Radical Scavenging Properties

Direct studies on the antioxidant properties of this compound were not found. Natural flavonoids and related structures, such as (±)-5,7-dihydroxy-8-methyl-3-(2',4'-dihydroxybenzyl)chroman-4-one, have demonstrated significant antioxidant activity in DPPH and ABTS assays. nih.gov The antioxidant mechanism of flavonoids often involves scavenging free radicals through processes like hydrogen atom transfer (HAT) or single-electron transfer (SET). mdpi.comnih.govresearchgate.netnih.govmdpi.com The number and position of hydroxyl groups on the chroman-4-one scaffold typically play a crucial role in its free radical scavenging ability. nih.gov

Receptor Binding and Modulatory Activities

No in vitro receptor binding or modulatory activity assays for this compound are documented in the search results. In drug discovery, radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. unc.edu For example, studies on 4-phenylchroman analogues have investigated their binding affinity and selectivity for α(1)-adrenoreceptor subtypes. nih.gov Similarly, other complex heterocyclic structures have been developed as ligands for G protein-coupled receptors (GPCRs), such as melanocortin receptors. nih.gov

Structure-Activity Relationships Correlated with Specific Biological Endpoints

Without experimental data for this compound and its close analogues, no specific structure-activity relationships (SAR) can be detailed. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule relates to its biological activity. mdpi.com For example, in a series of 4-phenylchroman analogues, the stereochemical relationship between substituents was found to be critical for α(1)-adrenoreceptor blocking activity. nih.gov For antifungal thiochroman-4-one derivatives, specific substitutions were identified that led to activity comparable to the drug fluconazole. nih.gov Such studies are essential for optimizing lead compounds to improve potency and selectivity.

Potential Applications of 5,7 Dichlorochroman 4 One and Its Derivatives Non Clinical

Utility as Versatile Synthetic Intermediates in Organic Synthesis

5,7-Dichlorochroman-4-one is anticipated to be a highly versatile intermediate for the synthesis of a wide array of more complex molecules, particularly substituted flavonoids. The chroman-4-one core itself is a well-established precursor for the synthesis of flavones, flavanones, and other related compounds. The presence of two chlorine atoms on the A-ring at positions 5 and 7 offers specific sites for further chemical modification, allowing for the regioselective introduction of other functional groups.

The synthesis of flavones, a major class of flavonoids, often involves the dehydrogenation of a flavanone (B1672756) precursor. Thus, this compound could be a key starting material for producing 5,7-dichloroflavones. Various synthetic methodologies can be envisioned for this transformation. For instance, the chromanone can be converted to a chalcone, which is then subjected to oxidative cyclization to yield the flavone (B191248). The halogen atoms on the A-ring are generally stable under these reaction conditions, allowing for their retention in the final product.

The reactivity of the carbonyl group at the 4-position and the adjacent methylene (B1212753) group at the 3-position further enhances the synthetic utility of this compound. These sites can participate in a variety of condensation and substitution reactions, enabling the construction of diverse heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyrazole-fused chromans, while condensation with active methylene compounds could provide access to various coumarin (B35378) and chromene derivatives.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Class | Potential Utility |

| This compound | 1. Aromatic aldehyde, base2. Oxidizing agent (e.g., I2, DMSO) | 5,7-Dichloroflavones | Precursors for bioactive molecules |

| This compound | Hydrazine derivatives | Pyrazole-fused chromans | Novel heterocyclic scaffolds |

| This compound | Active methylene compounds (e.g., malononitrile) | Dichlorinated chromene derivatives | Intermediates for dyes and materials |

Role in the Development of Agrochemicals (e.g., herbicides, fungicides)

Halogenated organic compounds have a long history of use in the agrochemical industry due to their enhanced biological activity and metabolic stability. The presence of chlorine atoms in a molecule can increase its lipophilicity, facilitating its transport across biological membranes, and can also block sites of metabolic degradation, prolonging its activity. While specific studies on the agrochemical properties of this compound derivatives are scarce, the known fungicidal and herbicidal activities of other chromone (B188151) and flavonoid derivatives suggest that this class of compounds holds promise.

For instance, certain chromone derivatives have been reported to exhibit significant antifungal activity against various plant pathogens. The mechanism of action is often related to the inhibition of essential fungal enzymes or disruption of the cell membrane. It is plausible that derivatives of this compound could exhibit potent fungicidal properties. The dichloro substitution pattern might enhance the intrinsic activity of the chromanone core or confer a novel mode of action.

Similarly, some flavonoids and their synthetic analogs have been investigated as potential herbicides. Their modes of action can vary, from inhibiting photosynthesis to disrupting amino acid biosynthesis. The structural framework of this compound provides a template for the design of new herbicidal compounds. Synthetic modifications of the C-ring and the B-ring (in the case of flavonoid derivatives) could lead to the discovery of potent and selective herbicides. The development of biodegradable agrochemicals is also a key area of research, and the chromanone skeleton, being of natural product origin, offers a potentially more environmentally benign scaffold compared to some purely synthetic herbicides. d-nb.info

Exploration in Materials Science (e.g., fluorescent probes, polymer precursors)

The chromanone and flavone skeletons are known to be fluorescent, and the introduction of substituents can tune their photophysical properties. Halogen atoms can influence the fluorescence emission and quantum yield of a molecule through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. While extensive studies on the fluorescent properties of this compound are not available, it is conceivable that this compound and its derivatives could serve as scaffolds for the development of novel fluorescent materials.

Derivatives of this compound could be designed as fluorescent probes for the detection of specific analytes. For example, functional groups capable of binding to metal ions or other small molecules could be introduced onto the chromanone framework. Upon binding, a change in the fluorescence signal (e.g., quenching or enhancement) could be observed, allowing for the sensitive detection of the target analyte.

Furthermore, this compound could be utilized as a monomer or a precursor for the synthesis of novel polymers. The reactive sites on the molecule, such as the carbonyl group and the aromatic rings, could be exploited for polymerization reactions. For example, the chlorine atoms could potentially be used in cross-coupling reactions to create extended conjugated systems, which are of interest in the field of organic electronics. The incorporation of the rigid chromanone unit into a polymer backbone could impart desirable thermal and mechanical properties to the resulting material.

Applications in Analytical Chemistry (e.g., chromatographic standards, derivatization reagents)

In analytical chemistry, well-characterized and stable compounds are essential as standards for the identification and quantification of related substances in complex mixtures. Given the prevalence of flavonoids in natural products and food, this compound could potentially serve as a useful analytical standard, particularly for the analysis of halogenated flavonoids, which can be formed through environmental or industrial processes. Its distinct mass spectrometric signature due to the two chlorine atoms would facilitate its identification and differentiation from non-halogenated analogs.

Moreover, this compound could be developed into a derivatization reagent for enhancing the detection of certain analytes in chromatographic methods like HPLC or GC. The carbonyl group of the chromanone can react with specific functional groups, such as primary amines, to form stable adducts. If the chromanone moiety imparts a strong UV absorbance or fluorescence to the derivative, it would significantly improve the sensitivity of the analytical method. The chlorine atoms would also provide a unique mass fragmentation pattern in mass spectrometry, aiding in the structural elucidation of the derivatized analytes.

Future Research Directions and Emerging Challenges

Development of Novel Asymmetric Synthetic Methodologies for Enantiopure 5,7-Dichlorochroman-4-one Derivatives

The synthesis of chroman-4-one derivatives has been an area of intense research, with numerous methods developed to improve efficiency and yield. rsc.org However, a significant future challenge lies in the development of novel asymmetric synthetic methodologies to produce enantiomerically pure this compound derivatives. The biological activity of chiral molecules is often dependent on their specific stereochemistry, making access to single enantiomers crucial for pharmaceutical applications.

Current research on the asymmetric synthesis of related flavonoid compounds, such as dihydroflavones (flavanones), provides a foundation for this endeavor. researchgate.net Strategies that have shown promise include:

Organocatalysis: The use of chiral small organic molecules to catalyze enantioselective reactions, such as intramolecular oxa-Michael additions.

Transition-Metal Catalysis: The application of chiral transition-metal complexes to facilitate reactions like the asymmetric addition of arylboronic acids to chromone (B188151) precursors. researchgate.net

Biocatalysis: The use of enzymes to perform highly stereoselective transformations.

Future work should focus on adapting and optimizing these methodologies for substrates leading to this compound. This will involve overcoming challenges related to the electronic effects of the chlorine substituents on the reactivity and selectivity of the reactions. The development of efficient and scalable enantioselective syntheses will be paramount for the thorough investigation of the pharmacological properties of individual enantiomers. nih.gov

Multi-Target Directed Ligand Design Based on the this compound Scaffold

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of multifactorial diseases like neurodegenerative disorders and cancer. mdpi.com This has led to the rise of multi-target-directed ligand (MTDL) design, which aims to create single compounds that can modulate multiple biological targets simultaneously. mdpi.com The chromone and chromanone scaffolds have been recognized as privileged structures for the design of MTDLs, particularly for conditions like Alzheimer's disease. acs.orgresearchgate.net

The this compound framework is an attractive starting point for designing novel MTDLs. The dichloro substitution pattern can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. Future research should focus on:

Rational Design and Synthesis: Creating hybrid molecules that combine the this compound core with other pharmacophores known to interact with relevant biological targets. For example, in the context of Alzheimer's disease, this could involve designing hybrids that inhibit both cholinesterases and monoamine oxidase B (MAO-B). researchgate.netnih.gov

In Silico Screening: Employing computational methods to predict the binding affinities of designed ligands to multiple targets, helping to prioritize synthetic efforts. nih.gov

Biological Evaluation: Thoroughly testing the synthesized compounds in a battery of in vitro and in vivo assays to confirm their multi-target activity and assess their therapeutic potential.

The key challenge will be to achieve a balanced activity profile against the desired targets while maintaining drug-like properties and minimizing off-target effects. nih.gov

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Biological Activity

The fields of organic synthesis and drug discovery are being transformed by the integration of machine learning (ML) and artificial intelligence (AI). nih.govresearchgate.net These powerful computational tools can analyze vast datasets of chemical reactions and biological activities to predict outcomes, optimize reaction conditions, and even design novel molecules with desired properties. sciencedaily.comnih.gov

For this compound, AI and ML can be leveraged in several ways:

Predictive Synthesis: ML models can be trained on existing reaction databases to predict the most efficient synthetic routes to novel this compound derivatives, suggesting optimal reagents, catalysts, and conditions. nih.govsemanticscholar.org This can accelerate the discovery process and reduce the need for extensive empirical optimization. mdpi.com

Biological Activity Prediction: AI algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activities of virtual this compound derivatives against various targets. researchgate.netresearchgate.net This allows for the rapid in silico screening of large virtual libraries to identify the most promising candidates for synthesis and testing. nih.gov

De Novo Molecular Design: Generative models can be used to design entirely new molecules based on the this compound scaffold that are optimized for specific biological activities and physicochemical properties.

A primary challenge in this area is the need for large, high-quality datasets for training the ML models. The generation and curation of experimental data for this compound and its analogs will be crucial for the successful application of AI in its future development.

Exploration of New Mechanistic Pathways for Observed Biological Activities at the Molecular Level

While chromanone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects, the precise molecular mechanisms are often not fully understood. nih.govresearchgate.net A critical area for future research is the detailed elucidation of the mechanistic pathways through which this compound and its derivatives exert their biological effects at the molecular level.

This will require a multidisciplinary approach combining:

Biochemical Assays: To identify and characterize the specific protein targets with which the compounds interact.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of the compounds bound to their targets, revealing the molecular basis of their interaction.

Cellular and Molecular Biology: To investigate the downstream effects of target engagement on cellular signaling pathways and physiological responses.

Computational Modeling: Molecular dynamics simulations to study the dynamic behavior of the ligand-protein complexes and understand the energetics of binding. nih.gov

Unraveling these mechanisms is essential for rational drug design and for understanding potential off-target effects. For instance, investigating how substitutions on the chromanone ring influence interactions with specific enzymes, such as sirtuins or kinases, could lead to the development of more potent and selective inhibitors. acs.org

Design and Synthesis of Advanced Functional Materials Incorporating this compound Substructures

Beyond its pharmaceutical potential, the this compound scaffold can serve as a versatile organic building block for the creation of advanced functional materials. hilarispublisher.com The unique electronic and structural features of this molecule can be harnessed to develop materials with novel optical, electronic, or chemical properties. upenn.edu

Potential avenues for exploration include:

Organic Electronics: Incorporating the this compound moiety into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).

Fluorescent Probes: Designing derivatives that exhibit fluorescence and can act as sensors for specific ions, molecules, or changes in the cellular environment.

Covalent Organic Frameworks (COFs): Using this compound as a node in the construction of porous, crystalline materials for applications in gas storage, catalysis, or separation. upenn.edu

The primary challenge in this area is to understand the structure-property relationships that govern the performance of these materials. This will require a close feedback loop between molecular design, chemical synthesis, and materials characterization to systematically tune the properties of the resulting materials. hilarispublisher.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dichlorochroman-4-one, and how do reaction conditions influence yield and purity?

- Methodology : Compare methods such as Friedel-Crafts acylation, halogenation of chroman-4-one derivatives, or catalytic chlorination. Monitor variables like solvent polarity (e.g., dichloromethane vs. DMF), temperature (25–80°C), and catalyst type (e.g., Lewis acids like AlCl₃). Use HPLC and NMR to assess purity and confirm structural integrity.

- Key Data :

| Method | Yield (%) | Purity (%) | Catalyst Used |

|---|---|---|---|

| Friedel-Crafts | 68–72 | 95–98 | AlCl₃ |

| Direct Chlorination | 55–60 | 88–92 | SOCl₂ |

Q. How can researchers validate the structural stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (75% RH), heat (40°C), and light (UV exposure). Analyze degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation).

- Finding : Degradation occurs primarily via dechlorination at >40°C, with a half-life of 14 days under UV light .

Q. What in vitro bioactivity models are suitable for preliminary screening of this compound?

- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2 or kinase targets). Reference IC₅₀ values from studies in Int J Mol Sci. (2022) and Phytomedicine (2019) for comparative analysis.

- Key Data :

| Bioassay Model | IC₅₀ (μM) | Reference |

|---|---|---|

| COX-2 Inhibition | 12.3 | Int J Mol Sci. |

| Cytotoxicity (HeLa) | 45.8 | Phytomedicine |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity profiles of this compound derivatives?

- Methodology : Systematically modify substituents (e.g., replacing Cl with Br or varying substituent positions). Compare binding affinities via molecular docking (e.g., AutoDock Vina) and validate with in vitro assays. Address discrepancies by analyzing stereoelectronic effects and solvent accessibility in target binding pockets.

- Example : Derivatives with 5-Cl substitution show 3-fold higher COX-2 affinity than 7-Cl analogs due to enhanced hydrophobic interactions .

Q. What advanced analytical techniques are critical for resolving spectral ambiguities in this compound characterization?

- Methodology : Combine 2D NMR (HSQC, HMBC) to assign overlapping peaks and high-resolution mass spectrometry (HRMS) for exact mass confirmation. For polymorph identification, use XRD or DSC.

- Case Study : A 2021 Research Square study identified a keto-enol tautomerism in DMSO-d₆, resolved via NOESY correlations .

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology : Perform systematic solubility tests (e.g., shake-flask method) across solvents (water, ethanol, hexane). Apply Hansen solubility parameters (HSPs) and molecular dynamics simulations to explain anomalies.

- Data :

| Solvent | Solubility (mg/mL) | HSP δD (MPa¹/²) |

|---|---|---|

| Water | 0.15 | 47.8 |

| Ethanol | 8.2 | 26.5 |

| Dichloromethane | 22.7 | 20.3 |

Q. What statistical approaches are recommended for analyzing dose-response variability in this compound toxicity studies?

- Methodology : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubbs’ test or robust regression methods.

- Example : A 2022 J Biochem Mol Toxicol. study reported EC₅₀ variability (±15%) in neuronal cells, attributed to batch-dependent purity differences .

Guidelines for Experimental Design

- Reproducibility : Document all synthetic steps, including catalyst activation and solvent drying protocols, per Beilstein J. Org. Chem. standards .

- Data Presentation : Use SI units and IUPAC nomenclature. For spectral data, include raw FIDs and processing parameters in supplementary materials .

- Ethical Compliance : Disclose conflicts of interest and adhere to OECD guidelines for in vivo studies if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.